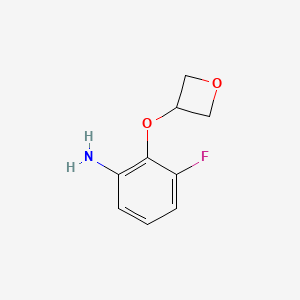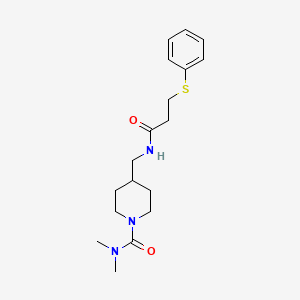![molecular formula C21H18N2O2S B2401812 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207041-91-5](/img/structure/B2401812.png)
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential pharmacological applications. MPTP is a member of the thieno[3,2-d]pyrimidin-4(3H)-one family, which has been shown to possess a wide range of biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the 4-methylphenyl and 2-phenoxyethyl substituents.
Starting Materials
2-aminothiophene, ethyl acetoacetate, 4-methylbenzaldehyde, 2-phenoxyethanol, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium hydroxide, potassium carbonate, acetonitrile, ethanol, diethyl ethe
Reaction
Step 1: Synthesis of ethyl 2-(2-thienyl)acetate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Cyclization of ethyl 2-(2-thienyl)acetate to form thieno[3,2-d]pyrimidine in the presence of sulfuric acid., Step 3: Nitration of thieno[3,2-d]pyrimidine with sodium nitrite and hydrochloric acid to form 4-nitrothieno[3,2-d]pyrimidine., Step 4: Reduction of 4-nitrothieno[3,2-d]pyrimidine to 4-aminothieno[3,2-d]pyrimidine using sodium hydroxide and ethanol., Step 5: Protection of the amino group in 4-aminothieno[3,2-d]pyrimidine with acetic anhydride to form N-acetyl-4-aminothieno[3,2-d]pyrimidine., Step 6: Alkylation of N-acetyl-4-aminothieno[3,2-d]pyrimidine with 4-methylbenzaldehyde in the presence of potassium carbonate and acetonitrile to form 7-(4-methylphenyl)-4-aminothieno[3,2-d]pyrimidine., Step 7: Reduction of the nitro group in 2-phenoxyethanol to form 2-phenoxyethylamine using sodium borohydride., Step 8: Alkylation of 2-phenoxyethylamine with 7-(4-methylphenyl)-4-aminothieno[3,2-d]pyrimidine in the presence of potassium carbonate and acetonitrile to form 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidine., Step 9: Oxidation of the sulfur atom in 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidine to form 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one using hydrogen peroxide and acetic acid., Step 10: Purification of the final product using column chromatography with a solvent system of ethanol and diethyl ether.
Aplicaciones Científicas De Investigación
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential pharmacological applications. It has been shown to possess potent antitumor activity against a variety of cancer cell lines. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported that 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of cyclooxygenase enzymes by 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one may account for its anti-inflammatory, analgesic, and antipyretic activities.
Efectos Bioquímicos Y Fisiológicos
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential pharmacological applications. However, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has some limitations as well. It is a relatively unstable compound and can decompose over time. Therefore, it is important to store 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one properly to maintain its stability.
Direcciones Futuras
There are several future directions for the study of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one in more detail. This could lead to the identification of new targets for drug development. Additionally, the potential use of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one for the treatment of neurodegenerative diseases such as Parkinson's disease should be further explored.
Conclusion
In conclusion, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential pharmacological applications. It possesses potent antitumor activity, anti-inflammatory, analgesic, and antipyretic activities, and a neuroprotective effect. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, including the development of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with improved pharmacological properties and the investigation of its mechanism of action in more detail.
Propiedades
IUPAC Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-9-16(10-8-15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZYQSIULAJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

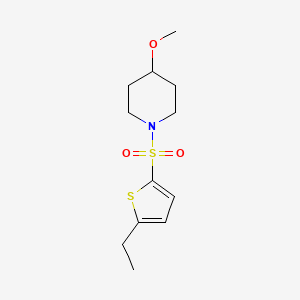
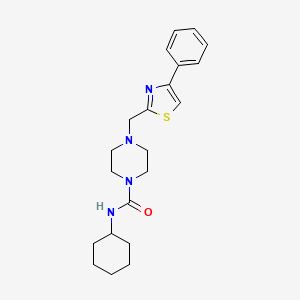
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
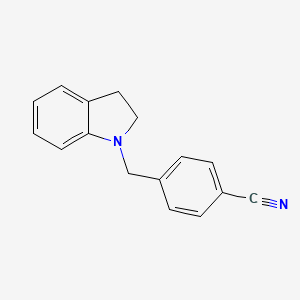
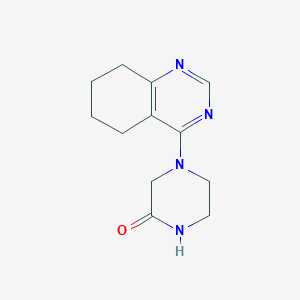
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
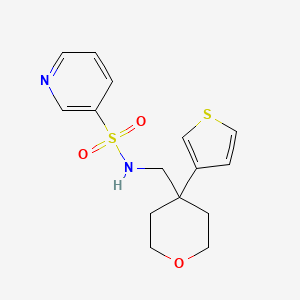
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
